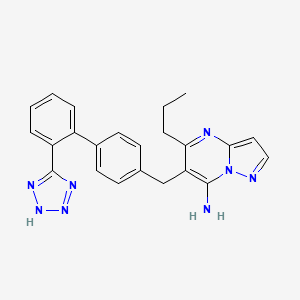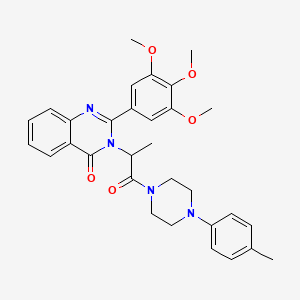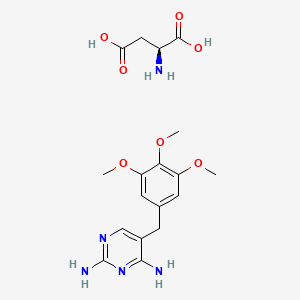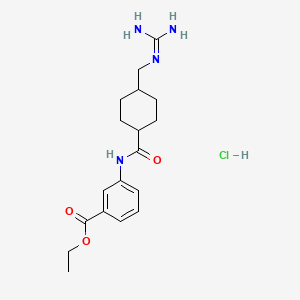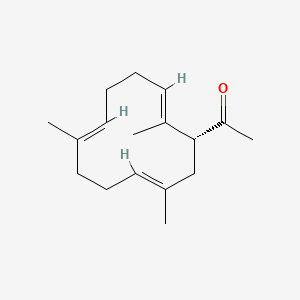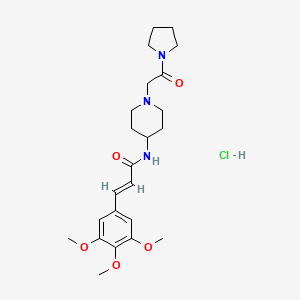
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes a propenamide backbone, a piperidinyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the core propenamide structure, followed by the introduction of the piperidinyl and trimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include acyl chlorides, amines, and organometallic catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Key steps in the industrial synthesis include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acrylamide: A simpler analog with a propenamide backbone but lacking the piperidinyl and trimethoxyphenyl groups.
Diacetone acrylamide: Contains a similar propenamide structure but with different substituents.
Uniqueness
2-Propenamide, N-(1-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)-, monohydrochloride, (E)- is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
97181-17-4 |
|---|---|
Molecular Formula |
C23H34ClN3O5 |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
(E)-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H33N3O5.ClH/c1-29-19-14-17(15-20(30-2)23(19)31-3)6-7-21(27)24-18-8-12-25(13-9-18)16-22(28)26-10-4-5-11-26;/h6-7,14-15,18H,4-5,8-13,16H2,1-3H3,(H,24,27);1H/b7-6+; |
InChI Key |
UMJHPYJIANRHOX-UHDJGPCESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCN(CC2)CC(=O)N3CCCC3.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCN(CC2)CC(=O)N3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


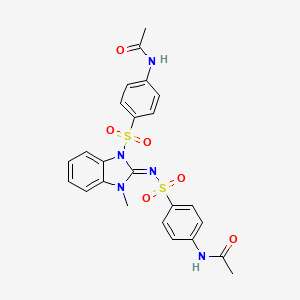
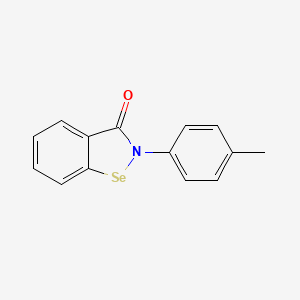

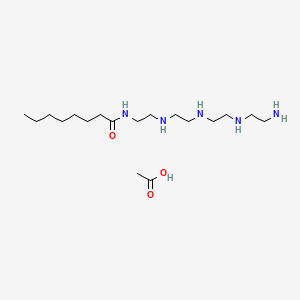
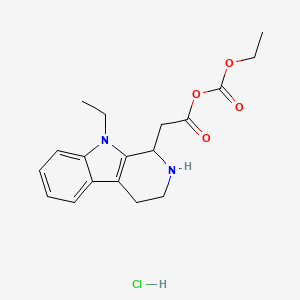
![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B15182567.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
